

Milciclib maleate NCI CTCAE grading abnormalities

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Compound Focus: Milciclib Maleate

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Milciclib Maleate: Key Facts for Researchers

Milciclib maleate (also known as PHA-848125AC) is an investigational, orally bioavailable small molecule inhibitor. The table below summarizes its core characteristics based on current literature.

Attribute	Description
Primary Mechanism of Action	Potent inhibitor of Cyclin-dependent kinase 2 (CDK2) , a key regulator of cell cycle progression from G1 to S phase [1] [2] [3].
Additional Targets	Also shows activity against other CDKs (CDK1, CDK4, CDK5) and Tropomyosin receptor kinase A (TRKA) , suggesting potential for synergistic inhibition [3].
Therapeutic Application	Investigated in clinical trials for various cancers, including hepatocellular carcinoma (HCC) , malignant thymoma , and thymic carcinoma [4] [3].
Clinical Status	Phase II trials have been completed or terminated for the indicated conditions [4] [2].

Frequently Asked Questions & Troubleshooting

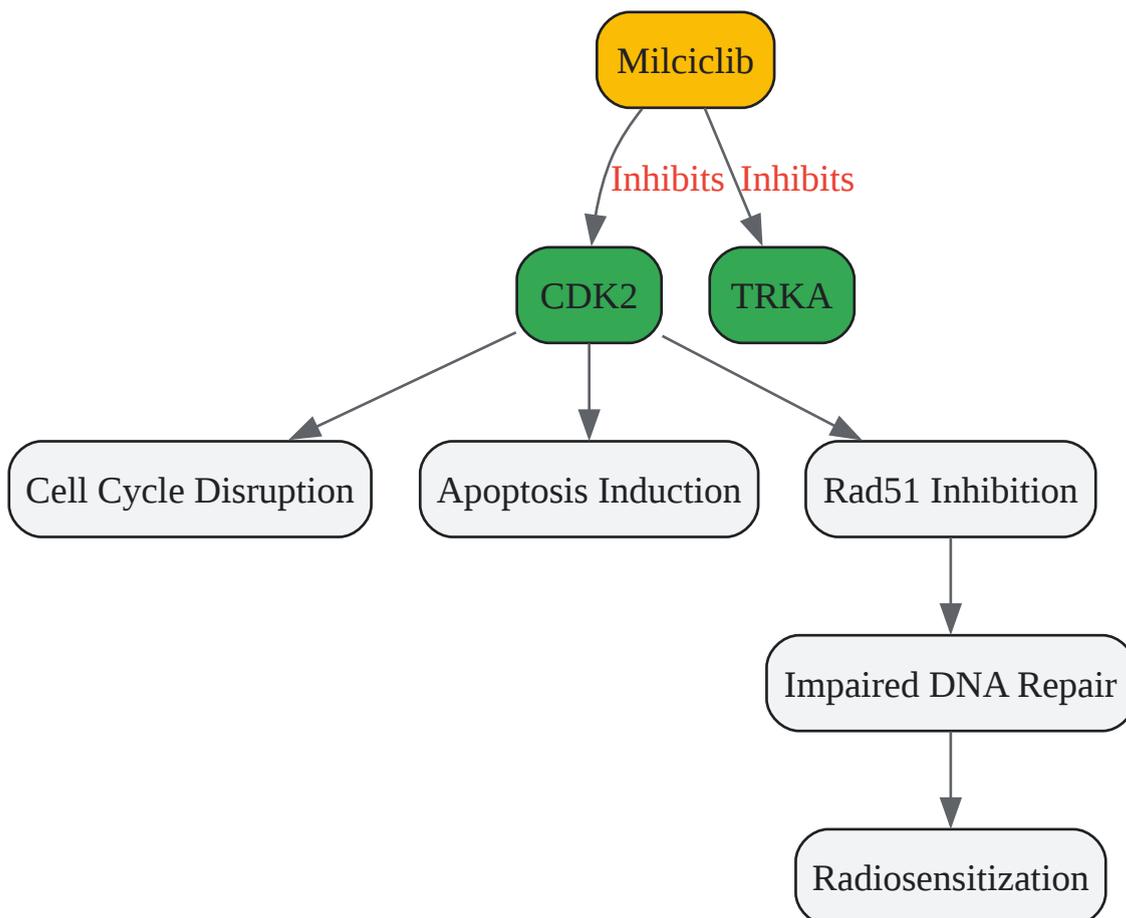
Here are answers to common technical and experimental questions.

Q1: What is the proven antitumor mechanism of Milciclib in preclinical models?

Preclinical studies demonstrate that Milciclib exerts antitumor effects through two primary mechanisms:

- **Cell Cycle Disruption:** It induces a **dose-dependent arrest in the G1 phase** and reduces the proportion of cells in the G2/M phase, halting cellular proliferation [1].
- **Apoptosis Induction:** The drug promotes programmed cell death (apoptosis) in cancer cell lines [1].
- **Radiosensitization:** In colorectal cancer (CRC) models, Milciclib enhanced the efficacy of radiotherapy. It impaired DNA damage repair by inhibiting **Rad51**, leading to a sensitizer enhancement ratio (SER) above 1 in radiation-resistant cells [1].

The following diagram illustrates this multi-targeted mechanism of action:



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Q2: What are the established clinical dosing schedules and common adverse events?

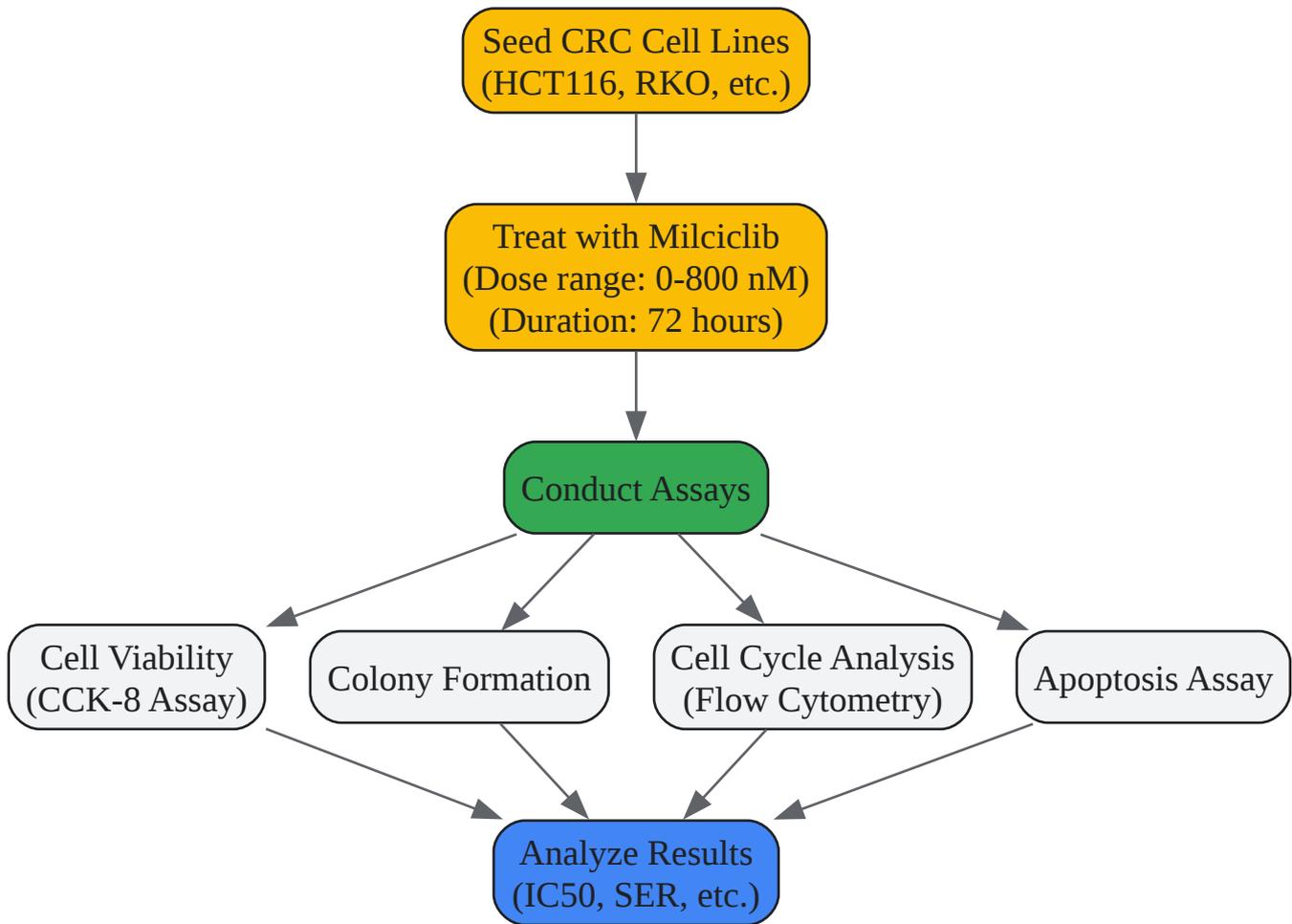
While the provided data does not include NCI CTCAE grades, it reports on dosing and observed adverse events from clinical trials.

- **Dosing Schedule:** A common regimen used in a phase II trial for thymic cancers was **150 mg of Milciclib once daily, administered for 7 days followed by 7 days off, in repeating 2-week cycles** [3].
- **Reported Adverse Events:** The toxicity profile in this trial was described as "favourable." The most common severe adverse events included [3]:
 - Nausea
 - Asthenia (weakness)
 - Neutropenia (reported in 8.3% of patients)

For the most precise and up-to-date CTCAE grading of these and other abnormalities, you should consult the clinical study reports or subsequent publications from these trials.

Q3: What are the standard in vitro protocols for assessing Milciclib's efficacy?

The methodology from recent literature can be replicated for your experiments. The workflow below outlines a standard experiment to evaluate Milciclib's effects on cancer cells.



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Detailed Protocol Parameters:

Experiment	Key Details	Key Findings/Outcomes
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| **Cell Viability (CCK-8 Assay)** | - **Cell Lines:** HCT116, RKO [1].

- **Seeding Density:** 3,000 cells/well (96-well plate) [1].
- **Treatment:** 72 hours with Milciclib [1].
- **Measurement:** Absorbance at 450nm [1]. | **IC50 Values:** HCT116: **0.275 μ M**; RKO: **0.403 μ M** [1]. | | **Clonogenic Survival Assay** | - **Irradiation:** Single doses (0, 2, 4, 8 Gy) post-Milciclib treatment [1].
- **Seeding:** Density adjusted by radiation dose (e.g., 2000 cells for 0 Gy, 6000 for 8 Gy) [1].
- **Duration:** Incubate for 2 weeks post-irradiation [1]. | **Result:** Milciclib enhanced radiation sensitivity, with a **Sensitizer Enhancement Ratio (SER) > 1** in resistant cells [1]. | | **Cell Cycle & Apoptosis Analysis** | - **Treatment:** Dose-dependent Milciclib exposure [1].

- **Analysis:** Flow cytometry for cell cycle phases and apoptosis markers [1]. | **Result: G1 phase increase (20%), G2/M phase decrease,** and promotion of apoptosis [1]. |

Key Considerations for Your Research

- **Combination Therapy:** The most promising data highlights Milciclib's role as a **radiosensitizer**. Designing experiments that combine it with radiation or other DNA-damaging agents could be highly productive [1].
- **Overcoming Resistance:** Milciclib has shown efficacy in models of radiation-resistant cancer, indicating its potential value in tackling treatment-resistant diseases [1].
- **Information Gaps:** As noted, the available data is rich in mechanistic and preclinical detail but lacks comprehensive safety grading. For a complete safety profile, direct consultation of **clinical trial repositories** (like ClinicalTrials.gov) and full-text **clinical trial publications** is essential.

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